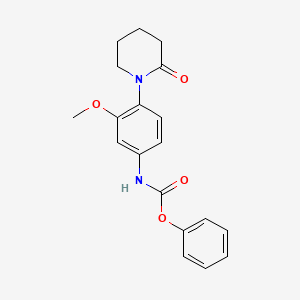

Phenyl (3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Phenyl (3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)carbamate, also known as PHCCC, is a synthetic compound that belongs to the class of positive allosteric modulators (PAMs) of metabotropic glutamate receptor subtype 4 (mGluR4). PHCCC has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Scientific Research Applications

- Phenyl N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]carbamate and its derivatives have been synthesized and screened for in vitro antimicrobial activity . These compounds demonstrated significant antibacterial and antifungal effects, comparable to standard antimicrobial agents. The molecular docking studies further supported their inhibitory potency.

- The compound has served as an intermediate in the investigation of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment . NNRTIs play a crucial role in managing HIV infections by inhibiting the reverse transcriptase enzyme.

- Related indole derivatives, such as (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one, have been studied for their in vitro antitubercular activity . Although not directly the same compound, this highlights the potential of phenyl-substituted derivatives in combating tuberculosis.

- A related compound, 1-{β-[3-(4-methoxy-phenyl)propoxy]-4-methoxyphenethyl}-1H-imidazole hydrochloride (SKF-96365), was synthesized and characterized. It acts as a calcium channel blocker . Such compounds are relevant in cardiovascular research and drug development.

- While not directly studied for phenyl N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]carbamate, coumarin derivatives (to which this compound belongs) are known for their antioxidant and anti-inflammatory activities . These properties are valuable in various health contexts.

Antimicrobial Activity

Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Antitubercular Activity

Calcium Channel Blockers

Antioxidant and Anti-Inflammatory Properties

Mechanism of Action

While the specific mechanism of action for “Phenyl (3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)carbamate” is not provided, it’s worth noting that related compounds like Apixaban act as direct inhibitors of activated factor X (FXa), reducing thrombin generation and indirectly inhibiting platelet aggregation .

properties

IUPAC Name |

phenyl N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4/c1-24-17-13-14(20-19(23)25-15-7-3-2-4-8-15)10-11-16(17)21-12-6-5-9-18(21)22/h2-4,7-8,10-11,13H,5-6,9,12H2,1H3,(H,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSKXWECMSFBWJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)NC(=O)OC2=CC=CC=C2)N3CCCCC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-({4-[2-hydroxy-3-(2-naphthyloxy)propyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B2416524.png)

![2,5-Dichloro-4-[(4-nitrophenyl)sulfanyl]pyrimidine](/img/structure/B2416526.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl]-4-(4-chlorophenyl)piperazine](/img/structure/B2416527.png)

![3-Fluoro-4-[[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]methyl]benzonitrile](/img/structure/B2416528.png)

![Furan-2-yl(4-(6-((2-hydroxyethyl)(methyl)amino)-7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)piperazin-1-yl)methanone](/img/structure/B2416530.png)

![3-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2416537.png)